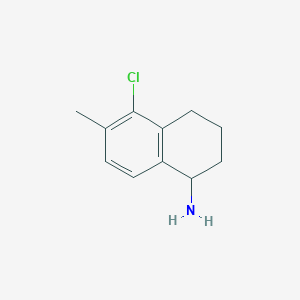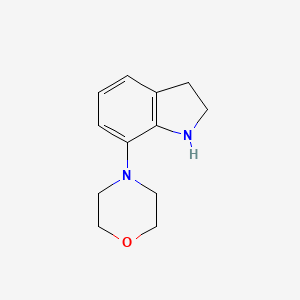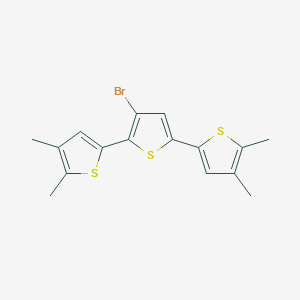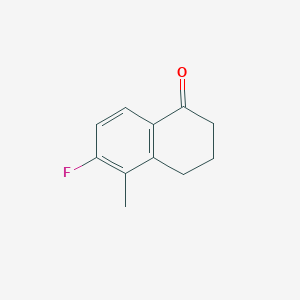
5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: is an organic compound with the molecular formula C₁₁H₁₄ClN It is a derivative of tetrahydronaphthalene, featuring a chlorine atom and a methyl group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-1,2,3,4-tetrahydronaphthalene with methylamine . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can produce various substituted amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various organic compounds.
Medicine: In medicinal chemistry, it may be explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Industrially, it can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with specific properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For instance, in medicinal chemistry, it may interact with biological receptors to exert its effects.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydronaphthalene: A hydrocarbon with a similar structure but lacking the chlorine and methyl groups.
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but without the chlorine atom.
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but without the methyl group.
Uniqueness: The presence of both chlorine and methyl groups in 5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine makes it unique compared to its analogs
Propriétés
Formule moléculaire |
C11H14ClN |
|---|---|
Poids moléculaire |
195.69 g/mol |
Nom IUPAC |
5-chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14ClN/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3 |
Clé InChI |
PMKIDINMINPBBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(CCC2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(S,E)-9-(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene)-4-(3,4,5-trifluorophenyl)-3,4,6,7,8,9-hexahydropyrido[2,1-C][1,2,4]oxadiazine](/img/structure/B13041031.png)
![methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13041032.png)
![(3aR,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid](/img/structure/B13041044.png)


![7-((3S,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13041055.png)


